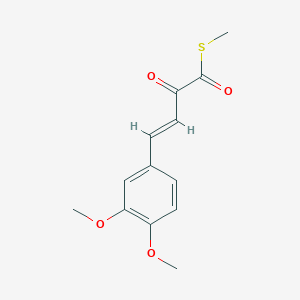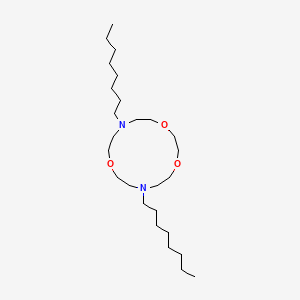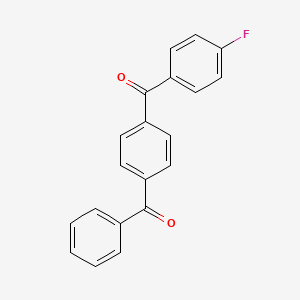![molecular formula C17H12N4O5 B12534895 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 652139-42-9](/img/structure/B12534895.png)
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group
Métodos De Preparación
The synthesis of 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation of 2-naphthaldehyde with 2-methyl-3,5-dinitrophenylhydrazine. The reaction is carried out in a refluxing acidic medium, which facilitates the formation of the hydrazone linkage . The process can achieve yields of around 88%, making it an efficient method for producing this compound .
Análisis De Reacciones Químicas
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Common reagents for these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research is ongoing to explore its potential as an antibacterial, antiviral, and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, making it useful in sensor applications. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one include:
- 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
- 4-{2-(2,4-Dinitrophenyl)hydrazinylidenemethyl}-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the naphthalene ring and the hydrazone linkage in this compound sets it apart, providing distinct chemical and biological properties.
Propiedades
Número CAS |
652139-42-9 |
|---|---|
Fórmula molecular |
C17H12N4O5 |
Peso molecular |
352.30 g/mol |
Nombre IUPAC |
1-[(2-methyl-3,5-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12N4O5/c1-10-14(8-12(20(23)24)9-15(10)21(25)26)18-19-17-13-5-3-2-4-11(13)6-7-16(17)22/h2-9,22H,1H3 |
Clave InChI |
WOINUTHTCQHQGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)




